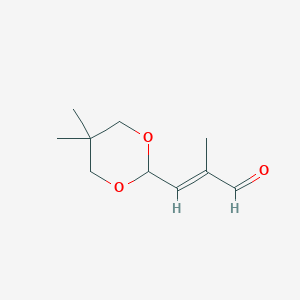
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a dioxane ring and an enal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the reaction of 2-methylpropanal with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enal group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enals. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the creation of drug candidates with various therapeutic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enol: This compound differs by having an alcohol group instead of an enal group.
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enoic acid: This compound has a carboxylic acid group instead of an enal group.
Uniqueness
The uniqueness of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal lies in its enal group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
51575-61-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3/b8-4+ |
InChI Key |
IKGLKDCWHOWCMD-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\C1OCC(CO1)(C)C)/C=O |
Canonical SMILES |
CC(=CC1OCC(CO1)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



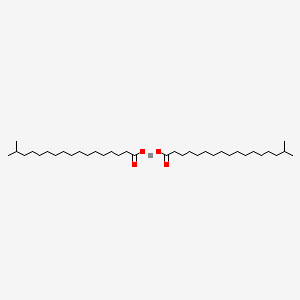
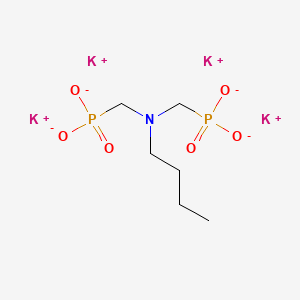
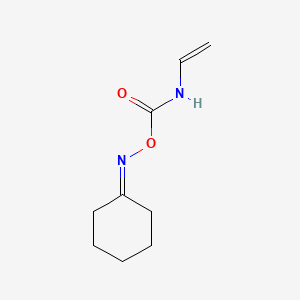
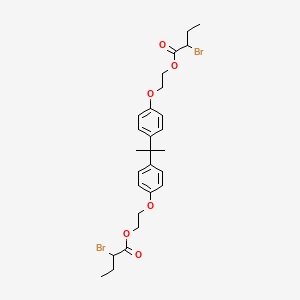
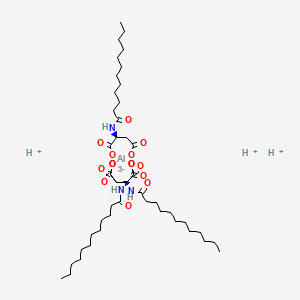


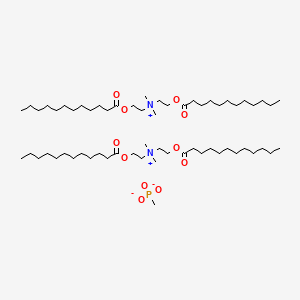
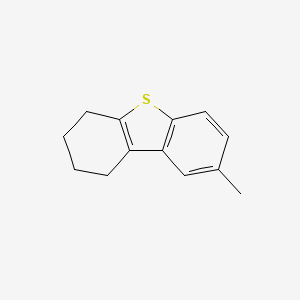
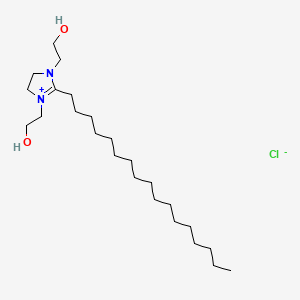
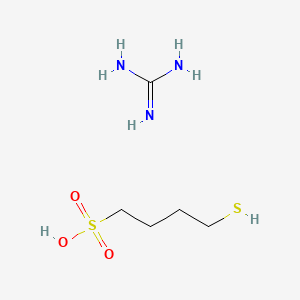

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
